(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid
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Overview
Description
(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid is an organic compound that features a cyano group, an aniline moiety, and a butenoic acid structure
Scientific Research Applications
(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid typically involves the cyanoacetylation of aniline derivatives. One common method involves the reaction of 3-cyanoaniline with ethyl cyanoacetate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of (E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the aniline moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Spirocyclic oxindoles: Compounds with a spirocyclic structure and an oxindole moiety.
Phenolic compounds: Compounds with a phenol group and various substituents.
Uniqueness
(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid is unique due to its combination of a cyano group, an aniline moiety, and a butenoic acid structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(E)-4-(3-cyanoanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDCJBAOYBEESZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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